2-(2-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
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Description
2-(2-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
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Biological Activity
The compound 2-(2-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research data.
Chemical Structure
The compound features a unique structure that combines a fluorophenyl group with a triazine moiety and a pyrrolidine ring. The presence of these functional groups is expected to influence its biological activity significantly.
The proposed mechanism of action for this compound involves modulation of specific biological pathways. Preliminary studies suggest that it may act as an allosteric modulator of certain receptors, potentially influencing neurotransmitter systems and cellular signaling pathways relevant to various diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar triazine structures have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-15 (colon carcinoma) and A549 (lung adenocarcinoma) with IC50 values ranging from 1.61 to 1.98 µg/mL .
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
24a | HCT-15 | 18.4 | Antiproliferative |
24b | A549 | 1.98 | Apoptosis induction |
Neuropharmacological Effects
The incorporation of the pyrrolidine ring suggests potential neuropharmacological effects. Similar compounds have been shown to interact with opioid receptors and modulate pain pathways, which could be relevant for conditions such as chronic pain or neuropathic disorders .
Case Studies
In a recent pharmacological study, the compound was evaluated for its analgesic properties in animal models. Results indicated that it significantly reduced pain responses in models of inflammatory pain compared to control groups, suggesting a potential role as an analgesic agent.
Safety and Toxicity
Toxicity assessments are critical for understanding the safety profile of this compound. Preliminary data indicate a favorable safety margin; however, comprehensive toxicological studies are necessary to establish its therapeutic index fully.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-25-17-21-14(20-16(22-17)23-8-4-5-9-23)11-19-15(24)10-12-6-2-3-7-13(12)18/h2-3,6-7H,4-5,8-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASCWMIAJCSBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.